molecular formula C7H7F3N2O2S B6215163 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2728110-95-8

4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B6215163
CAS RN: 2728110-95-8
M. Wt: 240.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine, commonly referred to as MTP-2, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug development. MTP-2 is a powerful inhibitor of many enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane synthase. It has also been used in the synthesis of various pharmaceuticals and as an intermediate in the production of certain drugs.

Scientific Research Applications

MTP-2 has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug development. It has been used as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane synthase. It has also been used in the synthesis of various pharmaceuticals and as an intermediate in the production of certain drugs. In addition, MTP-2 has been studied for its potential use as an anti-inflammatory agent and as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

MTP-2 works by inhibiting the activity of certain enzymes. Specifically, it inhibits the activity of cytochrome P450, cyclooxygenase-2, and thromboxane synthase. It also binds to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for their respective functions. In addition, MTP-2 has been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects
MTP-2 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the activity of certain enzymes. It has also been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation and pain. In addition, MTP-2 has been found to have anti-cancer and anti-diabetic effects, as well as to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

MTP-2 has several advantages for use in lab experiments. It is a powerful inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and thromboxane synthase. It is also a relatively stable compound, making it easy to store and use in experiments. In addition, MTP-2 is relatively inexpensive, making it an attractive option for use in lab experiments.
However, there are several limitations to the use of MTP-2 in lab experiments. First, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Second, it has a short half-life, making it difficult to use in long-term experiments. Third, it has a relatively low potency, making it difficult to achieve the desired effects in experiments.

Future Directions

The potential applications of MTP-2 are vast, and there are many future directions for research. One potential direction is to investigate its potential use as an anti-inflammatory agent and as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is to investigate its potential use as an antioxidant and as a neuroprotective agent. Additionally, further research could be done on the synthesis methods of MTP-2 to increase the yield and reduce the cost of production. Finally, further research could be done on the biochemical and physiological effects of MTP-2 to better understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

MTP-2 can be synthesized by a variety of methods. The most common method is the reaction of 4-methanesulfonyl-3-trifluoromethylpyridine with 2-aminopyridine in the presence of a base such as sodium hydroxide. This reaction produces a product with a yield of 95-97%. Other methods, such as the reaction of 4-methanesulfonyl-3-trifluoromethylpyridine with 2-aminopyridine in the presence of a Lewis acid catalyst, can also be used to synthesize MTP-2.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine involves the introduction of a methanesulfonyl group and a trifluoromethyl group onto a pyridine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-aminopyridine", "methanesulfonyl chloride", "trifluoromethyl iodide", "potassium carbonate", "acetonitrile", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with methanesulfonyl chloride in the presence of potassium carbonate and acetonitrile to form 4-methanesulfonylpyridin-2-amine.", "Step 2: 4-methanesulfonylpyridin-2-amine is then reacted with trifluoromethyl iodide in the presence of potassium carbonate and acetonitrile to form 4-methanesulfonyl-3-(trifluoromethyl)pyridin-2-amine.", "Step 3: The final product is purified by recrystallization from diethyl ether and washing with a solution of sodium bicarbonate and water." ] }

CAS RN

2728110-95-8

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.